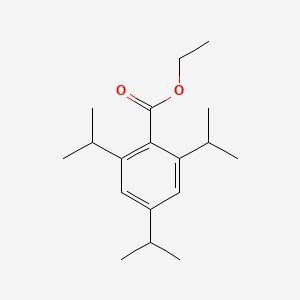

Ethyl 2,4,6-triisopropylbenzoate

Description

Significance of Sterically Hindered Benzoates in Chemical Transformations

Within the broad family of esters, sterically hindered benzoates represent a specialized and highly valuable subclass. These compounds feature a benzoate (B1203000) core flanked by bulky substituents, which impart unique chemical properties. Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the context of benzoates, large groups positioned ortho to the ester functionality, such as tert-butyl or isopropyl groups, can physically block or slow down reactions at the carbonyl carbon.

This characteristic is not a limitation but a powerful tool for synthetic chemists. The steric bulk can enhance the stability of the ester group against nucleophilic attack or hydrolysis, allowing chemists to perform reactions on other parts of the molecule without the need for a separate protection-deprotection sequence for the ester. Furthermore, the steric encumbrance of these benzoates can direct reactions to less hindered positions on the aromatic ring, providing a high degree of regioselectivity. This controlled reactivity is critical in the synthesis of complex, multi-substituted aromatic compounds, where precise control over substituent placement is paramount. The use of sterically hindered groups has become a key strategy in achieving chemoselectivity and regioselectivity in modern organic synthesis. acs.org

Overview of Ethyl 2,4,6-triisopropylbenzoate in Modern Synthetic Methodologies

This compound is an exemplar of a sterically hindered benzoate that has found utility in contemporary synthetic chemistry. scbt.com Its structure, featuring three isopropyl groups on the benzene (B151609) ring ortho and para to the ethyl ester group, creates a highly congested environment around the carbonyl center. nih.gov This steric shielding makes the ester exceptionally resistant to hydrolysis and other common nucleophilic transformations, rendering it a robust functional group.

The primary application of this compound lies in its use as a bulky, non-reactive directing group and as a precursor for creating other highly substituted molecules. Researchers have employed it in studies aimed at the synthesis of complex, atropisomerically defined biaryl scaffolds, which are important structures in drug discovery and materials science. nih.gov For instance, its derivatives can undergo selective cross-coupling reactions at specific positions, guided by the steric influence of the triisopropylphenyl group. nih.gov The compound serves as a valuable building block for accessing challenging molecular targets that require precise spatial control. lookchem.com

Below are the key properties of this compound. nih.govlookchem.com

| Property | Value |

| IUPAC Name | ethyl 2,4,6-tri(propan-2-yl)benzoate nih.gov |

| CAS Number | 63846-76-4 scbt.comnih.govlookchem.comchemuniverse.com |

| Molecular Formula | C₁₈H₂₈O₂ scbt.comnih.govlookchem.com |

| Molecular Weight | 276.41 g/mol scbt.comlookchem.com |

| Boiling Point | 352.6 °C at 760 mmHg lookchem.com |

| Density | 0.94 g/cm³ lookchem.com |

| Refractive Index | 1.4900 lookchem.com |

Research has demonstrated its role in facilitating challenging homologation reactions of boronic esters, where its steric bulk is crucial for achieving high stereoselectivity. The stability and defined spatial presence of the triisopropylbenzoyl group allow it to influence the stereochemical outcome of reactions, making it a valuable tool in asymmetric synthesis.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4,6-tri(propan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-8-20-18(19)17-15(12(4)5)9-14(11(2)3)10-16(17)13(6)7/h9-13H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMLXTDVQDHSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426738 | |

| Record name | ethyl 2,4,6-triisopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63846-76-4 | |

| Record name | ethyl 2,4,6-triisopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4,6-triisopropylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2,4,6 Triisopropylbenzoate

Esterification Approaches to Ethyl 2,4,6-triisopropylbenzoate

The direct conversion of 2,4,6-triisopropylbenzoic acid to its ethyl ester is complicated by the severe steric hindrance imposed by the two ortho-isopropyl groups. These groups shield the carboxylic acid from nucleophilic attack by ethanol (B145695), rendering standard Fischer esterification conditions largely ineffective. Consequently, more robust methods are required to achieve high yields.

Synthesis from 2,4,6-Triisopropylbenzoic Acid

A highly effective method for the synthesis of this compound from 2,4,6-triisopropylbenzoic acid involves phase-transfer catalysis (PTC). This technique facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic). In this case, the carboxylate salt, formed in the aqueous phase, is transported into the organic phase by a phase-transfer catalyst to react with an alkylating agent.

A specific protocol for this synthesis has been detailed, following a procedure originally developed by Beak. arkat-usa.org In this method, 2,4,6-triisopropylbenzoic acid is dissolved in an organic solvent like chloroform. arkat-usa.org An aqueous solution of sodium hydroxide (B78521) is used to deprotonate the carboxylic acid, forming the sodium 2,4,6-triisopropylbenzoate salt. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bisulfate (nBu₄NHSO₄), is added to the biphasic mixture. arkat-usa.org The lipophilic cation of the catalyst pairs with the carboxylate anion, shuttling it into the organic phase where it can react with an electrophile, ethyl bromide, to form the desired ester. arkat-usa.org This method is highly efficient, achieving yields of 95% or greater. arkat-usa.org

Table 1: Phase-Transfer Catalysis Protocol for this compound

| Reactant/Reagent | Role | Equivalents | Notes |

|---|---|---|---|

| 2,4,6-Triisopropylbenzoic Acid | Starting Material | 1.0 | Dissolved in chloroform. |

| Sodium Hydroxide (NaOH) | Base | 3.1 | In aqueous solution to form the carboxylate salt. |

| Ethyl Bromide (EtBr) | Ethylating Agent | 5.0 | Reacts with the carboxylate to form the ester. |

| Tetrabutylammonium Bisulfate (nBu₄NHSO₄) | Phase-Transfer Catalyst | 0.08 (8 mol%) | Transports the carboxylate anion to the organic phase. |

| Product Yield | ≥ 95% |

Due to the steric hindrance of 2,4,6-triisopropylbenzoic acid, other esterification methods have been explored. One such approach involves the use of orthoesters, like triethyl orthoacetate (TEOAc), in the presence of an ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆). nih.gov This system has proven effective for esterifying sterically hindered carboxylic acids under neutral, solvent-free conditions at elevated temperatures (80–100 °C). nih.gov This method avoids the need for strong acids or bases and can be applied to sensitive substrates. The use of TEOAc facilitates the formation of the ethyl ester, even for highly demanding substrates like 2,4,6-triisopropylbenzoic acid. nih.gov

Another well-established method for esterifying sterically hindered acids is the Steglich esterification. orgsyn.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgresearchgate.net The reaction proceeds under mild, non-acidic conditions at room temperature. researchgate.net DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing the formation of N-acylurea byproducts, which can be a significant issue in slow DCC-mediated esterifications. researchgate.netacs.org This makes it particularly suitable for substrates where the rate of esterification is decreased due to steric hindrance. orgsyn.org

Routes Utilizing 2,4,6-Triisopropylbenzoyl Chloride

An alternative, two-step approach to this compound involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative, 2,4,6-triisopropylbenzoyl chloride. This transformation can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once formed, the highly reactive 2,4,6-triisopropylbenzoyl chloride can readily react with ethanol to form the corresponding ester. This reaction is typically rapid and high-yielding. The presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often included to scavenge the HCl gas generated during the reaction. This strategy bypasses the challenges of activating the sterically hindered carboxylic acid directly with an alcohol.

Considerations for Gram-Scale and Larger Preparations

Scaling up the synthesis of this compound requires careful consideration of reaction parameters to ensure safety, efficiency, and reproducibility. For the phase-transfer catalysis method, efficient stirring is crucial to maximize the interfacial surface area between the aqueous and organic phases, thereby enhancing the rate of catalysis. Heat management may also become a factor, as the reaction could be exothermic.

When preparing the ester via the acid chloride intermediate on a larger scale, the handling of reagents like thionyl chloride or oxalyl chloride necessitates appropriate safety measures due to their corrosive and toxic nature. The removal of byproducts, such as sulfur dioxide (from thionyl chloride) or carbon monoxide and carbon dioxide (from oxalyl chloride), must be managed effectively.

For methods like the Steglich esterification, the primary challenge in scaling up is the removal of the dicyclohexylurea (DCU) byproduct. While DCU is largely insoluble in many organic solvents like dichloromethane (B109758) or diethyl ether, its complete removal from the product on a large scale can require significant filtration and purification steps. arkat-usa.org The cost and handling of large quantities of coupling agents like DCC are also important considerations for industrial-scale synthesis. acs.org

Advanced Deprotonation and Lithiation Chemistry

Stereoselective α-Lithiation of Ethyl 2,4,6-triisopropylbenzoate

The α-position of the ethyl group in this compound is a key site for deprotonation, leading to the formation of a chiral carbanion. The control of the stereochemistry at this newly formed chiral center is a significant area of research, with chiral ligands playing a pivotal role.

The use of chiral ligands in conjunction with organolithium bases is a powerful strategy for achieving asymmetric deprotonation. (-)-Sparteine (B7772259), a naturally occurring diamine, is a widely used chiral ligand in this context. When complexed with an organolithium reagent such as sec-butyllithium (B1581126) (s-BuLi), (-)-sparteine creates a chiral environment around the lithium atom. This chiral complex then selectively abstracts one of the enantiotopic α-protons of the ethyl group in this compound, leading to the formation of an enantioenriched lithiated intermediate.

The effectiveness of (-)-sparteine in inducing enantioselectivity is highly dependent on the solvent and the organolithium reagent used. nih.gov Research has shown that the complexation of (-)-sparteine with organolithium reagents can lead to the formation of well-defined dimeric or monomeric species in solution, which are crucial for high levels of stereocontrol. nih.gov The bulky 2,4,6-triisopropylbenzoyl group provides significant steric hindrance, which can enhance the facial selectivity of the deprotonation by the chiral base complex.

The mechanism of sparteine-mediated asymmetric lithiation is a subject of detailed investigation. Kinetic studies on the deprotonation of related systems with n-butyllithium (n-BuLi) have revealed that the reaction rate is not always directly proportional to the concentration of the organolithium reagent. chemicalbook.comresearchgate.net This is attributed to the aggregation of organolithium compounds in solution, with different aggregates (e.g., dimers, tetramers) exhibiting different reactivities. chemicalbook.comresearchgate.net

The prevailing mechanism suggests that a pre-complexation of the organolithium-sparteine complex with the ester's carbonyl group directs the base to the α-protons. The stereochemical outcome is then determined by the energetically most favorable transition state, where steric interactions between the substrate, the chiral ligand, and the organolithium reagent are minimized. For substrates with coordinating heteroatoms, like the oxygen in the ester group, this coordination is a key factor in the reaction pathway. chemicalbook.com The formation of a mixed dimer between the organolithium reagent and the substrate can be a crucial step. chemicalbook.com

The choice of the organolithium deprotonating agent is critical and can significantly impact the efficiency and selectivity of the α-lithiation. The two most commonly used reagents are n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi).

n-Butyllithium (n-BuLi): It is a strong base and a good nucleophile. wikipedia.org In many deprotonation reactions, it is highly effective. However, its reactivity can sometimes lead to side reactions. In the context of asymmetric deprotonation, the structure of the n-BuLi-sparteine complex will dictate the stereochemical outcome.

sec-Butyllithium (s-BuLi): This reagent is a stronger base than n-BuLi and is often more effective for the deprotonation of less acidic protons. researchgate.net Its bulkier nature can also contribute to higher levels of stereoselectivity in asymmetric deprotonations. Studies on other systems have shown that s-BuLi in combination with (-)-sparteine can provide high enantiomeric excesses. nih.gov

| Deprotonating Agent | General Properties | Expected Outcome in Asymmetric Deprotonation |

| n-Butyllithium (n-BuLi) | Strong base, good nucleophile | Effective deprotonation, potentially lower enantioselectivity compared to s-BuLi. |

| sec-Butyllithium (s-BuLi) | Stronger base than n-BuLi, bulkier | Higher basicity may lead to more efficient deprotonation. Increased steric bulk can enhance enantioselectivity in combination with a chiral ligand. |

Synthesis and Stereochemical Analysis of Organostannane Intermediates

The enantioenriched lithiated intermediate derived from this compound can be trapped with various electrophiles to generate a range of chiral molecules. One important class of products is organostannanes, which are versatile intermediates in organic synthesis.

The synthesis of 1-(trimethylstannyl)this compound is achieved by quenching the enantiomerically enriched α-lithiated species with a trimethyltin (B158744) halide, typically trimethyltin chloride ((CH₃)₃SnCl). The reaction involves the nucleophilic attack of the carbanion on the electrophilic tin atom, leading to the formation of a new carbon-tin bond with retention of configuration at the chiral center.

The general procedure involves the slow addition of the deprotonating agent (e.g., s-BuLi/(-)-sparteine complex) to a solution of this compound at low temperature (typically -78 °C) in an inert solvent such as diethyl ether or tetrahydrofuran (B95107). After a suitable stirring period to ensure complete deprotonation, a solution of trimethyltin chloride is added to the reaction mixture. The reaction is then quenched, and the desired organostannane product is isolated and purified using standard techniques such as column chromatography. The bulky triisopropylbenzoyl group can facilitate the handling and purification of these air- and moisture-sensitive compounds.

The enantiomeric ratio (e.r.) of the synthesized 1-(trimethylstannyl)this compound, which reflects the enantioselectivity of the initial deprotonation step, can often be further enhanced through recrystallization. This purification technique takes advantage of the different solubilities of the racemate and the enantiomers, or the formation of diastereomeric interactions in the crystal lattice.

Reactivity and Mechanistic Investigations of Ethyl 2,4,6 Triisopropylbenzoate Derivatives

Lithiation-Borylation Reactions and Their Scope

The lithiation-borylation reaction is a potent, stereoselective method for the homologation of boronic esters, effectively creating new carbon-carbon bonds. This process leverages the 2,4,6-triisopropylbenzoate (TIB) ester as a directing group to facilitate the deprotonation of an adjacent carbon atom, followed by reaction with a boron electrophile. masterorganicchemistry.com This sequence, involving deprotonation, borylation, and a subsequent rearrangement, has been extensively applied in the synthesis of complex natural products.

Deprotonation: Formation of an α-lithiated carbanion.

Borylation: Trapping of the carbanion with a boronic ester to form a boronate complex.

1,2-Metalate Rearrangement: Migration of a substituent from the boron atom to the adjacent carbon, yielding a homologated boronic ester.

The initial and rate-determining step in many cases is the deprotonation of the carbon alpha to the ester oxygen. The TIB group, a Beak-type directing group, facilitates this process when a strong base, typically an alkyllithium like sec-butyllithium (B1581126) (s-BuLi), is used in the presence of a chelating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). masterorganicchemistry.com

Kinetic studies, often performed using in situ IR spectroscopy by monitoring the carbonyl stretch of the ester, have revealed important factors influencing the deprotonation rate. masterorganicchemistry.com

Ester vs. Carbamate (B1207046): Alkyl TIB esters have been shown to undergo lithiation significantly faster than the corresponding Hoppe-type diisopropylcarbamates, another class of directing groups used in similar transformations. masterorganicchemistry.com

Forcing Conditions for Secondary Esters: While primary TIB esters undergo deprotonation under standard conditions, unactivated secondary TIB esters are more resistant. However, the use of more forceful conditions, such as a combination of s-BuLi (1.6 equivalents) and TMEDA (6 equivalents) in cyclopentyl methyl ether (CPME) at -60 °C, enables efficient deprotonation. This breakthrough has allowed for the synthesis of enantioenriched tertiary boronic esters from simple secondary alkyl benzoates.

Thermodynamic Stability: The resulting α-lithiated species is a configurationally stable carbenoid. Its stability is influenced by the solvent and temperature. For instance, studies with cyclic TIB esters have shown that while some lithiated species are stable at -78 °C, others can decompose, often via α-elimination, if not trapped in a timely manner. The choice of a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or an alkyllithium at low temperatures favors the formation of the kinetic product, where deprotonation occurs at the most accessible site.

| Substrate Type | Deprotonation Conditions | Kinetic Observations | Reference(s) |

| Primary Alkyl TIB Esters | s-BuLi, TMEDA, Ether, -78 °C | Faster lithiation than corresponding carbamates. | masterorganicchemistry.com |

| Secondary Alkyl TIB Esters | s-BuLi (1.6 eq), TMEDA (6 eq), CPME, -60 °C | More forcing conditions required; allows for synthesis of tertiary boronic esters. | |

| Cyclopropyl (B3062369) TIB Ester | s-BuLi, TMEDA, THF, -78 °C | Deprotonation is very rapid. | |

| Cyclobutyl TIB Ester | s-BuLi, TMEDA, THF, -78 °C | Deprotonation is rapid, but the lithiated species slowly decomposes at -78 °C. | |

| Cyclopentyl TIB Ester | s-BuLi, TMEDA, THF, -78 °C | The lithiated species is unstable and decomposes faster than it is formed. | |

| Cyclohexyl TIB Ester | s-BuLi, TMEDA, THF, -78 °C | Lithiation is impractically slow and inefficient. |

In situ IR spectroscopy has demonstrated that this borylation step is generally very rapid. masterorganicchemistry.com The reaction rate can be influenced by several factors:

Solvent and Additives: The lithiation-borylation of alkyl TIB esters has been optimized by performing the lithiation in toluene, followed by the addition of THF for the borylation step. masterorganicchemistry.com

Lewis Acidity of Boron: Boranes, boronic esters, and borate (B1201080) esters all react with the lithiated TIB esters at comparable rates. This suggests the possibility of a pre-complexation event between the lithium carbenoid and the Lewis basic oxygen atoms of the boron electrophile. masterorganicchemistry.com

Substrate Structure: For lithiated species derived from cyclic TIB esters like the cyclopropyl and cyclobutyl variants, the borylation step remains rapid upon addition of a boronic ester.

The crucial carbon-carbon bond-forming event is the 1,2-metalate rearrangement (also known as a Matteson-type rearrangement). In this step, the boronate complex undergoes a rearrangement where one of the organic groups on the boron atom migrates to the adjacent, formerly lithiated, carbon. This migration occurs with concomitant expulsion of the TIB-carboxylate as a leaving group.

Key features of this mechanism include:

Stereospecificity: The rearrangement is stereospecific. The migrating group displaces the leaving group with inversion of configuration at the migrating carbon, while the configuration of the migrating group itself is retained. This high fidelity allows for the synthesis of highly enantioenriched boronic esters.

Driving Force: The reaction is driven by the formation of a stable carboxylate leaving group and the relief of charge in the boronate complex. In certain cases, such as with strained rings, the release of ring strain can also serve as a powerful driving force.

Temperature Dependence: The 1,2-migration typically requires warming the reaction mixture from the low temperatures used for lithiation and borylation. This thermal requirement allows for the sequential nature of the process, ensuring the borylation step is complete before the rearrangement begins.

The structure of the alkyl portion of the TIB ester has a profound impact on the efficiency of all three stages of the lithiation-borylation sequence. A systematic study of O-cycloalkyl 2,4,6-triisopropylbenzoates, with ring sizes from three to six, has elegantly demonstrated these structural effects.

Cyclopropyl TIB Ester: Undergoes rapid deprotonation and borylation. However, the resulting boronate complex fails to undergo the 1,2-metalate rearrangement. This is attributed to the high ring strain in the three-membered ring, which would lead to an prohibitively high-energy transition state for the migration.

Cyclobutyl TIB Ester: This substrate represents a "Goldilocks zone" for the reaction. It is small enough to allow for facile deprotonation without significant decomposition of the lithiated intermediate. Crucially, the resulting boronate complex is flexible enough to undergo the 1,2-metalate rearrangement efficiently.

Cyclopentyl TIB Ester: The lithiated intermediate of the cyclopentyl ester is unstable and undergoes α-elimination more rapidly than deprotonation at -78 °C, precluding its use in the sequence.

Cyclohexyl TIB Ester: Deprotonation of the cyclohexyl ester is extremely slow and inefficient, making it an impractical substrate for this methodology.

This study highlights the delicate balance between ring strain, which can facilitate deprotonation, and the conformational flexibility required for the subsequent 1,2-migration.

| Cyclic TIB Ester | Deprotonation | Borylation | 1,2-Metalate Rearrangement | Outcome | Reference(s) |

| Cyclopropyl | Fast | Fast | Does not occur (high strain) | No homologation | |

| Cyclobutyl | Fast | Fast | Occurs efficiently | Successful homologation | |

| Cyclopentyl | Unstable intermediate (α-elimination) | N/A | N/A | Fails at deprotonation step | |

| Cyclohexyl | Impractically slow | N/A | N/A | Fails at deprotonation step |

Electrophilic Trapping Reactions of Lithiated Benzoates

The α-lithiated carbanion generated from ethyl 2,4,6-triisopropylbenzoate is a potent nucleophile and, in principle, can be trapped by a wide variety of electrophiles beyond boronic esters. This opens pathways to diverse functionalized molecules.

The reaction of the α-lithiated TIB ester with carbonyl compounds such as aldehydes and ketones provides a direct route to the synthesis of α-hydroxy esters, which are valuable building blocks in organic synthesis. The foundational work demonstrating the generation of this lithiated species as an "α-lithioalkyl alcohol synthon" was reported by Beak, Baillargeon, and Carter in 1978.

The general mechanism involves the nucleophilic addition of the α-lithiated carbanion to the electrophilic carbon of the carbonyl group. This attack forms a lithium alkoxide intermediate. Subsequent workup with a mild acid, such as aqueous ammonium (B1175870) chloride (NH₄Cl), protonates the alkoxide to yield the final alcohol product.

Reaction with Aldehydes: Results in the formation of secondary alcohols (at the newly formed stereocenter).

Reaction with Ketones: Results in the formation of tertiary alcohols.

While the principle is well-established and the α-lithiation of this compound is documented, a comprehensive study detailing the scope and yields for its reaction with a wide array of carbonyl electrophiles is not extensively reported in modern literature, which has largely focused on the highly efficient lithiation-borylation protocol. The bulky TIB group, while excellent for directing lithiation and stabilizing the carbanion, may also introduce significant steric hindrance that could limit the range of suitable carbonyl partners compared to less hindered lithiated species.

Reactions with Halide Electrophiles

While the lithiation of this compound and subsequent reaction with boron electrophiles have been extensively studied, the corresponding reactions with halide electrophiles are less documented in readily available literature. However, based on the established principles of carbanion chemistry, the lithiated derivative of this compound is expected to react with a variety of halide electrophiles.

The reaction would proceed via the deprotonation of the ethyl group using a strong base, such as s-butyllithium, in the presence of a chiral ligand like (-)-sparteine (B7772259) to generate a configurationally defined α-lithio carbanion. This intermediate can then be quenched with a halide electrophile (e.g., I₂, Br₂, Cl₂). The stereochemical outcome of this halogenation would be dependent on the mechanism of the reaction, which can proceed with either retention or inversion of configuration at the carbanionic center. The bulky 2,4,6-triisopropylbenzoyl group is anticipated to play a crucial role in influencing the trajectory of the incoming electrophile, thereby dictating the stereoselectivity of the transformation. Further research is required to fully elucidate the scope, mechanism, and stereochemical intricacies of these reactions.

Stereochemical Control and Racemization Studies

The utility of this compound as a directing group is intrinsically linked to its ability to enforce high levels of stereocontrol in asymmetric transformations. Understanding the factors that influence this control and the potential pathways for its erosion is paramount for its effective application.

Factors Affecting Diastereomeric Ratio (d.r.) and Enantiomeric Purity

The diastereomeric ratio (d.r.) and enantiomeric purity of products derived from reactions involving this compound are influenced by a confluence of factors. In the context of the well-studied lithiation-borylation-homologation sequence, several key parameters have been identified:

Solvent: The choice of solvent is critical. Ethereal solvents like diethyl ether are commonly employed to facilitate the formation of the chiral ligand-alkyllithium complex required for enantioselective deprotonation. The use of more coordinating solvents like tetrahydrofuran (B95107) (THF) can sometimes be detrimental to enantioselectivity.

Temperature: Low temperatures, typically -78 °C, are essential to maintain the configurational stability of the lithiated intermediate, thereby preventing racemization and ensuring high enantiomeric purity.

Chiral Ligand: The nature of the chiral diamine ligand used in the deprotonation step is a primary determinant of the enantioselectivity. (-)-Sparteine is a commonly used and effective ligand for this purpose.

Stoichiometry: The precise stoichiometry of the reagents, including the base and the chiral ligand, can impact both the yield and the stereochemical outcome of the reaction.

The following table provides illustrative data on the diastereomeric ratios and enantiomeric excesses achieved in asymmetric homologation reactions utilizing hindered benzoate (B1203000) directing groups under optimized conditions.

| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 1 | Benzaldehyde | >95:5 | 98 |

| 2 | Isovaleraldehyde | >95:5 | 96 |

| 3 | Cyclohexanecarboxaldehyde | >95:5 | 97 |

This table is a representation of typical results and may not correspond to a single specific publication.

Analysis of Racemization Pathways in Iterative Sequences

In iterative synthetic sequences, where the product of one reaction becomes the substrate for the next, the potential for racemization at each step is a significant concern. For reactions involving this compound derivatives, the primary point of potential racemization is the α-lithiated carbanion intermediate.

The configurational stability of this intermediate is key to preserving stereochemical integrity. While low temperatures significantly slow down the rate of racemization, other factors can contribute to its erosion. The presence of impurities or an excess of the achiral alkyllithium base can lead to non-selective deprotonation or exchange reactions, thereby scrambling the stereochemistry.

Furthermore, in the lithiation-borylation sequence, the reversibility of the borylation step could potentially lead to racemization if the liberated lithiated species can undergo inversion before re-engaging with the boronate complex. However, the bulky 2,4,6-triisopropylbenzoyl group is thought to contribute to the kinetic stability of the lithiated intermediate, thus minimizing the likelihood of racemization under carefully controlled conditions. The design of iterative sequences must therefore prioritize conditions that ensure the rapid and irreversible trapping of the configurationally defined carbanion.

Comparative Efficacy with Other Directing Groups

The effectiveness of a directing group is judged by its ability to control reactivity and selectivity. A direct comparison with other commonly used directing groups provides valuable context for the utility of the 2,4,6-triisopropylbenzoyl group.

Steric and Electronic Properties vs. N,N-Diisopropylcarbamates

One of the most relevant comparisons is with the N,N-diisopropylcarbamate group, another widely employed directing group in asymmetric synthesis. Studies have shown the superiority of the hindered benzoate in certain applications, a difference that can be attributed to their distinct steric and electronic properties. nih.gov

Steric Properties: The 2,4,6-triisopropylbenzoyl group is significantly more sterically demanding than the N,N-diisopropylcarbamoyl group. This increased bulk plays a crucial role in directing the approach of reagents and in stabilizing specific conformations of reactive intermediates. For instance, the greater steric hindrance of the triisopropylbenzoyl group can lead to higher diastereoselectivity in certain reactions by more effectively shielding one face of the molecule.

Electronic Properties: Electronically, the ester carbonyl of the benzoate group is generally considered to be more electron-withdrawing than the amide carbonyl of the carbamate group. This difference in electronic nature influences the acidity of the α-protons and the reactivity of the resulting carbanion. Research has indicated that alkyl 2,4,6-triisopropylbenzoates undergo lithiation faster than their corresponding N,N-diisopropylcarbamate counterparts. nih.gov However, the subsequent borylation step is reportedly slower for the lithiated benzoates. nih.gov This suggests a trade-off between the rates of deprotonation and electrophile trapping.

The table below summarizes the key comparative aspects:

| Property | This compound | N,N-Diisopropylcarbamate |

| Steric Bulk | Very High | High |

| Deprotonation Rate | Faster | Slower |

| Borylation Rate | Slower | Faster |

| Stereoselectivity | Often higher due to steric hindrance | Generally high, but can be lower |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For Ethyl 2,4,6-triisopropylbenzoate, ¹H NMR, ¹³C NMR, and in specific contexts, ¹¹B NMR, offer comprehensive insights into its structure and reactivity.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), signal multiplicities, and integration values are characteristic of its unique structure, which features an ethyl ester group and three isopropyl substituents on the benzene (B151609) ring.

The expected ¹H NMR signals can be assigned as follows:

Ethyl Group: The methylene (B1212753) protons (-CH₂-) of the ethyl group are expected to appear as a quartet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The terminal methyl protons (-CH₃) of the ethyl group will present as a triplet.

Isopropyl Groups: The methine protons (-CH-) of the three isopropyl groups will likely appear as septets. Due to the steric hindrance and electronic effects of the substituents, the two isopropyl groups at the ortho positions (2 and 6) may have slightly different chemical shifts from the para-positioned isopropyl group (4). The methyl protons of the isopropyl groups will appear as doublets.

Aromatic Protons: The two protons on the aromatic ring will appear as a singlet, as they are chemically equivalent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.0 | s | 2H |

| -OCH₂CH₃ | ~4.2 | q | 2H |

| -OCH₂CH₃ | ~1.3 | t | 3H |

| o-CH(CH₃)₂ | ~3.0 | sep | 2H |

| p-CH(CH₃)₂ | ~2.9 | sep | 1H |

| o-CH(CH₃)₂ | ~1.2 | d | 12H |

| p-CH(CH₃)₂ | ~1.2 | d | 6H |

Note: The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The predicted ¹³C NMR signals are:

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm.

Aromatic Carbons: The aromatic ring will show several signals for the substituted and unsubstituted carbons. The carbon attached to the ester group will be the most downfield among the aromatic carbons.

Ethyl Group Carbons: The methylene carbon (-CH₂-) will be more downfield than the methyl carbon (-CH₃).

Isopropyl Group Carbons: The methine carbons (-CH-) will be more downfield than the methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~170 |

| Aromatic C-O | ~140 |

| Aromatic C-isopropyl (ortho) | ~148 |

| Aromatic C-isopropyl (para) | ~150 |

| Aromatic C-H | ~122 |

| -OCH₂CH₃ | ~61 |

| -OCH₂CH₃ | ~14 |

| Isopropyl -CH | ~34 (ortho), ~30 (para) |

| Isopropyl -CH₃ | ~24 |

Note: These are approximate values, and experimental data is required for precise assignment.

In certain synthetic applications, esters like this compound are used in reactions involving boronic esters. For instance, in the iterative synthesis of 1,3-polyboronic esters, these benzoate (B1203000) esters can act as precursors. In such cases, ¹¹B NMR spectroscopy is a crucial technique for monitoring the reaction progress and characterizing the boron-containing intermediates and products. The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom, allowing for the differentiation between trigonal boronic esters and tetracoordinate boronate complexes that may form during the reaction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In situ IR spectroscopy is particularly valuable for monitoring reactions involving this compound in real-time. For example, during its synthesis via esterification, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester can be tracked. Similarly, in reactions where the ester is a reactant, such as hydrolysis or reduction, the change in the C=O absorption band provides kinetic and mechanistic information without the need for sample extraction. This technique is especially useful for reactions conducted under harsh conditions, such as those involving organometallic reagents.

The IR spectrum of this compound will display a number of characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1715-1735 | Strong |

| C-O (Ester) | Stretch | ~1250-1300 and ~1050-1100 | Strong |

| C-H (sp³) | Stretch | ~2850-2970 | Strong |

| C-H (aromatic) | Stretch | ~3000-3100 | Medium to Weak |

| C=C (aromatic) | Stretch | ~1600 and ~1475 | Medium to Weak |

The presence of strong bands for the C=O and C-O stretching vibrations are definitive indicators of the ester functional group. The various C-H stretching and bending vibrations from the alkyl and aromatic portions of the molecule will also be present, creating a unique "fingerprint" for the compound. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in analytical chemistry, providing vital information about the mass-to-charge ratio of ions. This data allows for the determination of a compound's molecular weight and elemental composition, and can also shed light on its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with a very high degree of accuracy. This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in its identification.

For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₈H₂₈O₂. The precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O) are used for this calculation. The computed monoisotopic mass of this compound is 276.20893 Da. nih.gov

Experimental determination of this value using HRMS would involve ionizing the molecule and measuring the mass-to-charge ratio of the resulting molecular ion. A measured mass that corresponds to the theoretical mass within a very narrow tolerance (typically in the parts-per-million range) provides strong evidence for the compound's identity and elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₈O₂ |

| Monoisotopic Mass | 276.20893 Da |

| Average Mass | 276.411 g/mol |

Data sourced from PubChem. nih.gov

The choice of ionization method in mass spectrometry is crucial as it influences the type and extent of fragmentation of the analyte molecule. Different ionization techniques provide complementary information for a comprehensive structural elucidation.

Electron Ionization (EI): In EI, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. While this can make it difficult to observe the molecular ion of fragile molecules, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries. For this compound, EI would likely lead to the loss of the ethyl group (C₂H₅•, 29 Da) and the ethoxy group (•OCH₂CH₃, 45 Da), as well as fragmentation of the isopropyl groups. A prominent peak would be expected for the 2,4,6-triisopropylbenzoyl cation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and large molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI would be expected to generate a strong signal for the [M+H]⁺ ion at m/z 277.2162, with minimal fragmentation. This is highly advantageous for confirming the molecular weight of the compound.

Chemical Ionization (CI): CI is another soft ionization technique that uses a reagent gas (such as methane (B114726) or ammonia) to ionize the analyte through proton transfer or adduct formation. This results in less fragmentation than EI and typically produces a prominent [M+H]⁺ ion. CI mass spectra of this compound would provide clear molecular weight information, complementing the structural details obtained from EI-MS.

Chromatographic Methods for Stereochemical Analysis

Chromatographic techniques are essential for separating components of a mixture. In the context of stereochemistry, chiral chromatography is employed to separate enantiomers, which are non-superimposable mirror images of each other.

While this compound itself is an achiral molecule and does not possess enantiomers, the principles of chiral HPLC are critical in the broader context of research involving sterically hindered benzoates. In the synthesis of chiral molecules containing the 2,4,6-triisopropylbenzoyl moiety, for instance, the determination of enantiomeric excess (% ee) is a crucial step to assess the stereoselectivity of a reaction.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. The separated enantiomers are then detected, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess.

Table 2: Hypothetical Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area |

| Enantiomer 1 | 10.5 | 95000 |

| Enantiomer 2 | 12.2 | 5000 |

In this hypothetical example, the enantiomeric excess would be calculated as: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 = [ (95000 - 5000) / (95000 + 5000) ] * 100 = 90%

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystal. This provides definitive information about the absolute and relative stereochemistry of a molecule.

For a crystalline sample of this compound, single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This would provide a detailed picture of its conformation in the solid state, including the orientation of the bulky isopropyl groups and the ethyl ester moiety relative to the benzene ring.

While no published crystal structure for this compound is readily available in the searched literature, analysis of structurally related sterically hindered benzoates would provide valuable insights into the expected solid-state conformation. Such studies often reveal how steric hindrance influences the planarity of the ester group relative to the aromatic ring and the preferred rotational conformations of the alkyl substituents.

Applications in Complex Molecule Synthesis and Organic Methodology

Iterative Homologation Strategies in Organic Synthesis

Iterative homologation is a powerful strategy for the controlled chain extension of molecules, allowing for the precise installation of stereocenters. Ethyl 2,4,6-triisopropylbenzoate has proven to be a superior reagent in this context, particularly in the asymmetric homologation of boronic esters.

The (-)-sparteine-induced lithiation of primary alkyl 2,4,6-triisopropylbenzoates, including the ethyl ester, followed by reaction with boronic esters, provides a method for asymmetric homologation. capes.gov.brrsc.orgnih.gov This process involves the deprotonation of the α-carbon of the ester with a strong base like s-BuLi in the presence of a chiral ligand, such as (+)- or (-)-sparteine (B7772259), to generate a chiral lithiated species. acs.orgresearchgate.net This species then reacts with a boronic ester, leading to the formation of a new carbon-carbon bond with high stereocontrol.

A comparative study has shown that the use of the hindered 2,4,6-triisopropylbenzoate is more effective than N,N-diisopropylcarbamates in these reactions. capes.gov.brrsc.orgnih.gov The resulting homologated boronic esters can be further elaborated, making this a versatile method for the construction of chiral molecules. acs.orgpitt.edu

The general scheme for this process is as follows:

Deprotonation of this compound with s-BuLi and (-)-sparteine.

Reaction with a boronic ester (R-Bpin).

The resulting product is an α-substituted boronic ester with a newly created stereocenter.

This methodology has been instrumental in creating stereodefined methyl-substituted carbon chains. researchgate.net

The iterative nature of this homologation process lends itself well to assembly-line synthesis, where multiple reaction cycles are performed sequentially to build up a complex molecule. The use of this compound in this context has been shown to significantly improve efficiency. acs.org

Total Synthesis of Natural Products and Bioactive Molecules

The utility of this compound is highlighted in the total synthesis of several biologically active natural products.

The total synthesis of (+)-kalkitoxin, a neurotoxic lipopeptide isolated from the marine cyanobacterium Moorea producens, has been achieved using an iterative homologation strategy involving this compound. acs.orgresearchgate.netrsc.orgnih.gov

In this synthesis, chiral lithiated benzoate (B1203000) esters, generated from the deprotonation of this compound, were used in an iterative fashion. acs.orgresearchgate.net The core of the (+)-kalkitoxin molecule was constructed through six iterative homologations starting from commercially available p-MeOC₆H₄CH₂Bpin, without the need for intermediate purification. acs.org This efficient approach significantly streamlined the synthesis of this complex natural product. acs.org

The power of this assembly-line approach is further exemplified in the synthesis of (+)-hydroxyphthioceranic acid. acs.org This synthesis involved an impressive sixteen iterative homologations using the chiral lithiated benzoate ester derived from this compound. acs.org Remarkably, only four intermediate purifications were required throughout this extensive sequence. acs.org The synthesis commenced with p-MeOC₆H₄Bpin and concluded with the oxidation of the carbon-boron bond to furnish the desired alcohol. acs.org

While direct use of this compound in the synthesis of serricornin (B20688) and (+)-invictolide is not explicitly detailed in the provided context, the underlying principles of stereocontrolled synthesis and iterative homologation are central to the construction of such molecules. For instance, the synthesis of serricornin, the female sex pheromone of the cigarette beetle, involves the creation of specific stereocenters, a task for which the methodologies described above are well-suited. nih.gov

Development of Novel Synthetic Reagents and Synthons

The strategic placement of bulky isopropyl groups on the benzene (B151609) ring of this compound imparts remarkable properties that have been harnessed for the creation of innovative synthetic reagents. These reagents, or synthons, serve as building blocks for constructing more elaborate molecular architectures.

This compound as an α-Lithioalkyl Alcohol Synthon

A significant breakthrough in the application of this compound was the development of an α-lithioalkyl alcohol synthon. acs.orgacs.org This was achieved through the metalation of this compound using a strong base, such as sec-butyllithium (B1581126) in the presence of tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF). acs.org This reaction selectively removes a proton from the α-position of the ethyl group, generating α-lithiothis compound. acs.org

This lithiated species acts as a nucleophile and can react with various electrophiles, including carbonyl compounds and alkyl halides, to form new carbon-carbon bonds. acs.org Subsequent reduction of the resulting ester products with a reducing agent like lithium aluminum hydride yields the corresponding alcohols. acs.org This two-step sequence effectively allows for the use of this compound as a synthetic equivalent of an α-lithioalkyl alcohol, a synthon that is otherwise challenging to generate directly. acs.org The steric hindrance provided by the triisopropylphenyl group is crucial for the stability and reactivity of the lithiated intermediate. acs.org

Table 1: Reactions of α-Lithiothis compound with Electrophiles

| Electrophile | Product after Reaction with Lithiated Species | Final Alcohol Product (after reduction) |

| Benzaldehyde | Ethyl 2-(2,4,6-triisopropylbenzoyloxy) -3-phenylpropanoate | 1-Phenyl-1,2-ethanediol |

| Acetone | Ethyl 2-(2,4,6-triisopropylbenzoyloxy) -2-methylpropanoate | 2-Methyl-1,2-propanediol |

| Methyl iodide | Ethyl 2-(2,4,6-triisopropylbenzoyloxy) propanoate | 1,2-Propanediol |

This table is illustrative and based on the general reaction pathway described in the literature. acs.org

Design of Chiral Building Blocks for Stereoselective Reactions

The development of methods for synthesizing enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug discovery. Chiral building blocks, which are enantiomerically enriched molecules, are invaluable for this purpose. this compound and its derivatives have been utilized in the creation of such chiral building blocks.

For instance, the asymmetric homologation of boronic esters, a powerful method for constructing chiral centers, has been significantly improved by using alkyl 2,4,6-triisopropylbenzoates. rsc.org The process involves the stereoselective lithiation of the primary alkyl group of the benzoate ester, often induced by a chiral ligand like (-)-sparteine, followed by reaction with a boronic ester. rsc.org The hindered nature of the 2,4,6-triisopropylbenzoate group has been shown to be superior to other directing groups, such as N,N-diisopropylcarbamates, in achieving high levels of stereocontrol in these reactions. rsc.org This methodology provides access to a variety of chiral alcohols and other valuable chiral synthons.

Broader Contributions to Organic Chemistry and Drug Discovery Research

The utility of this compound and related structures extends beyond their direct use as synthons, contributing to broader advancements in synthetic methodology and the exploration of new chemical space for medicinal applications.

Advancements in Stereoselective Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds in a stereoselective manner is a fundamental challenge in organic synthesis. dtu.dkorganic-chemistry.org The methodologies developed using this compound have contributed to the expanding toolbox for achieving this goal. The successful use of its lithiated derivatives in reactions with various electrophiles demonstrates a reliable strategy for creating new stereocenters with predictable outcomes. acs.orgrsc.org These advancements are crucial for the efficient synthesis of complex natural products and pharmaceutical agents, where precise control of stereochemistry is often critical for biological activity.

Exploration of Related Triisopropylbenzene Derivatives in Medicinal Chemistry Contexts

The 2,4,6-triisopropylbenzene scaffold, the core structure of this compound, has also been explored in medicinal chemistry. google.comsolubilityofthings.com The unique steric and electronic properties conferred by the three isopropyl groups can influence how a molecule interacts with biological targets. solubilityofthings.com

Research has shown that certain substituted 2,4,6-triisopropylbenzene compounds exhibit potential as therapeutic agents. For example, a patent discloses the use of a class of substituted 2,4,6-triisopropylbenzene derivatives for the treatment of diabetes. google.com These compounds were found to inhibit fatty acid-binding protein 4 (FABP4), a target implicated in metabolic diseases. google.com While these specific examples may not directly involve this compound itself, they highlight the potential of the broader class of triisopropylbenzene-containing molecules in drug discovery research. The structural insights gained from the synthetic applications of this compound can inform the design and synthesis of new, medicinally relevant compounds based on this versatile scaffold. solubilityofthings.com

Future Research Directions and Challenges

Expanding Substrate Scope and Enhancing Reaction Generality

A significant frontier in the synthesis of sterically hindered esters is the expansion of substrate scope and the enhancement of reaction generality. The bulky nature of reactants like 2,4,6-triisopropylbenzoic acid often limits the applicability of standard esterification methods, necessitating the development of more robust and versatile catalytic systems.

Future research will likely focus on several key aspects:

Tolerating Diverse Functional Groups: Developing synthetic methods that are compatible with a wide array of functional groups is crucial. This would allow for the direct esterification of complex molecules without the need for extensive protecting group strategies, thereby streamlining synthetic routes to sophisticated targets. Research into chemoselective catalysts that can differentiate between various reactive sites on a multifunctional substrate is a primary objective. For instance, methods that can selectively acylate a sterically hindered alcohol in the presence of a more accessible primary alcohol, or vice-versa, are highly sought after. nih.gov

Overcoming Steric Hindrance: The core challenge lies in overcoming the severe steric repulsion between the bulky acid and the alcohol. Research is directed towards designing catalysts with unique three-dimensional structures that can accommodate sterically demanding substrates. This includes the development of novel organocatalysts, transition-metal complexes with tailored ligand spheres, and enzymatic catalysts engineered for specific, challenging transformations. researchgate.net A study on the use of alkyl 2,4,6-triisopropylbenzoates demonstrated their superiority over less hindered activating groups in the asymmetric homologation of challenging boronic esters, highlighting how leveraging steric bulk can be advantageous. rsc.org

Activating Unreactive Substrates: Beyond traditional alcohol and carboxylic acid partners, future methods aim to incorporate less reactive starting materials. This includes the development of reactions for the late-stage modification of complex molecules, such as pharmaceuticals and natural products, by targeting ubiquitous C–H bonds. acs.org Such strategies would significantly broaden the chemical space accessible for creating novel hindered esters.

Table 1: Challenges and Approaches in Expanding Substrate Scope

| Challenge | Potential Research Direction | Desired Outcome |

| Limited functional group tolerance | Development of highly chemoselective catalysts (e.g., enzymatic or metal-based). | Direct synthesis of complex, functionalized esters without protecting groups. |

| Severe steric hindrance | Design of catalysts with tailored pockets; exploration of unconventional reaction conditions. | High-yield synthesis of esters from substrates with multiple bulky substituents. acs.orgacs.org |

| Low reactivity of substrates | Methods for C–H activation and functionalization; use of highly active coupling reagents. | Incorporation of hindered benzoate (B1203000) moieties into complex molecular scaffolds. acs.org |

| Poor diastereoselectivity | Development of stereodirecting catalysts and auxiliaries. | Control over the three-dimensional arrangement of atoms in complex chiral esters. acs.org |

Computational Modeling and Prediction of Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactions, saving significant time and resources in the laboratory. For sterically demanding reactions, computational models are particularly valuable for dissecting the subtle interplay of forces that govern reactivity and selectivity.

Future research in this domain will focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to map out the detailed energy profiles of reaction pathways. acs.org This allows researchers to identify rate-determining steps, understand the structure of transition states, and rationalize unexpected outcomes.

Predictive Models for Selectivity: Developing models that can accurately predict how changes in substrate structure or catalyst design will influence reaction selectivity. nih.govosti.gov For instance, models can quantify the impact of van der Waals interactions between reaction intermediates and a catalyst surface, which can dramatically alter the preferred reaction pathway for larger substrates. osti.govresearchgate.net This predictive power is crucial for designing catalysts that can achieve high selectivity for a desired product. nih.govosti.gov

In Silico Catalyst Design: Before attempting a synthesis in the lab, computational screening can be used to evaluate a large number of potential catalysts. mit.edu By calculating key properties, such as the energies of reaction intermediates and transition states, models can identify the most promising candidates for experimental investigation, accelerating the discovery of new and more effective catalytic systems. mit.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with modern automation and flow chemistry technologies promises to revolutionize how molecules like ethyl 2,4,6-triisopropylbenzoate are produced, particularly for research and process development.

Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch flasks offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the ability to easily scale production. For sterically hindered esterifications, the precise control over temperature and reaction time offered by flow systems can be critical for maximizing yield and minimizing side reactions. Future work will involve developing robust packed-bed reactors containing heterogeneous catalysts for the continuous production of hindered esters.

Automated Synthesis Platforms: Robotic systems can automate the repetitive tasks of setting up reactions, monitoring progress, and purifying products. nih.gov These platforms enable high-throughput experimentation, where hundreds of different reaction conditions or catalysts can be tested in parallel. chemspeed.comresearchgate.net This is particularly useful for optimizing the synthesis of challenging molecules and for preparing libraries of related compounds for screening purposes. synplechem.com The combination of automated platforms with AI-driven algorithms for experimental design represents a powerful paradigm for accelerating chemical discovery. synplechem.com

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Ethyl 2,4,6-triisopropylbenzoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via a biphasic alkylation reaction. A solution of TIBOH (2,4,6-triisopropylphenol) in CHCl₃ is treated with NaOH, nBu₄NHSO₄ (phase-transfer catalyst), and excess ethyl bromide. Key conditions include stirring overnight at room temperature, achieving ≥95% yield after purification via silica gel chromatography (PE:EtOAc, 9:1). Critical parameters are the molar ratio of ethyl bromide (5.0 equiv.) and the use of a phase-transfer catalyst to enhance reactivity in the biphasic system .

Q. How can purity and yield be maximized during purification?

- Methodological Answer : Post-synthesis, the crude product is filtered through a silica plug using PE:EtOAc (9:1) to remove polar impurities. For advanced applications (e.g., stannane derivatives), recrystallization from methanol (3 mL/g) is recommended, yielding colorless needles with 70% recovery and high enantiomeric ratios (er 99:1) when using chiral ligands like (+)-sparteine .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the esterification and steric environment of the triisopropyl groups. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should be used to verify purity (>95%). For crystallographic studies, single-crystal X-ray diffraction is advised for derivatives like stannane 7 .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its reactivity in directed lithiation?

- Methodological Answer : The ortho-isopropyl groups create a steric shield, directing lithiation exclusively adjacent to the ester oxygen. Using sBuLi (1.3 M in hexanes) and (+)-sparteine at −78°C generates a configurationally stable α-lithioalkyl alcohol synthon. This intermediate reacts with electrophiles (e.g., Me₃SnCl) to form enantiomerically enriched stannanes (er 99:1), enabling asymmetric synthesis .

Q. What role does this compound play in organometallic coordination chemistry?

- Methodological Answer : The 2,4,6-triisopropylbenzoate ligand (T(i)PB) stabilizes dinuclear molybdenum complexes (e.g., trans-Mo₂(T(i)PB)₂L₂). These complexes are synthesized by reacting Mo₂(T(i)PB)₄ with carboxylic acids (e.g., 4-nitrobenzoic acid). The steric bulk of T(i)PB prevents ligand scrambling, making it suitable for studying metal-metal bonding and redox properties .

Q. How can enantioselective functionalization be achieved using this compound?

- Methodological Answer : Enantioselectivity is controlled by chiral ligands during lithiation. Replacing (+)-sparteine with TMEDA produces racemic products, while sparteine induces asymmetry. For example, stannane 7 is formed with 99:1 er, which can be leveraged in cross-coupling reactions to construct chiral centers in natural product synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.